Cas no 37491-98-8 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-)
37491-98-8 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-
Numero CAS:37491-98-8
MF:C10H13NO2
MW:179.215722799301
CID:305218
PubChem ID:37764
Update Time:2025-04-19
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-
- 2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol
- 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- M 9260
- N-Methylnorsalsolinol
- BRN 0150401
- QVW3CZK8SF
- CHEBI:89546
- SCHEMBL6247473
- BDBM50014647
- WETXYFNVBDLWIW-UHFFFAOYSA-N
- 37491-98-8
- 2(N)-Methyl-norsalsolinol
- 1,2,3,4-Tetrahydro-2-methyl-6,7-isoquinolinediol
- DTXSID70190942
- CHEMBL1193326
- CHEMBL544714
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol chloride
- 1,2-Dimethyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol; hydrobromide
- 4-21-00-02109 (Beilstein Handbook Reference)
- 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol #
- 1,2,3,4-Tetrahydroisoquinolin-6,7-diol, 2-methyl-
- 6,7-ISOQUINOLINEDIOL, 1,2,3,4-TETRAHYDRO-2-METHYL-
- UNII-QVW3CZK8SF
- Q27161747
- 2-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
-
- Inchi: 1S/C10H13NO2/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11/h4-5,12-13H,2-3,6H2,1H3
- Chiave InChI: WETXYFNVBDLWIW-UHFFFAOYSA-N
- Sorrisi: OC1C(=CC2=C(C=1)CCN(C)C2)O
Proprietà calcolate
- Massa esatta: 179.09469
- Massa monoisotopica: 179.094629
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.7
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.243
- Punto di ebollizione: 344.5°Cat760mmHg
- Punto di infiammabilità: 194.6°C
- PSA: 43.7
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl- Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
37491-98-8 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-) Prodotti correlati
- 52768-23-7(1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide)
- 30798-64-2(1,2,3,4-Tetrahydroisoquinolin-7-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso